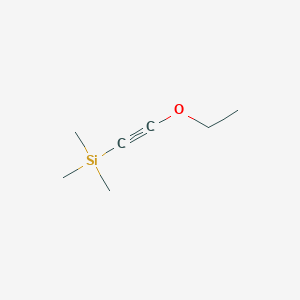
Silane, (ethoxyethynyl)trimethyl-
Description
Silane, (ethoxyethynyl)trimethyl- is an organosilicon compound characterized by a trimethylsilane group bonded to an ethoxyethynyl moiety. These compounds typically serve as intermediates in organic synthesis, leveraging their reactive ethynyl and silane groups for cross-coupling reactions or polymer modifications.
Properties
CAS No. |
1000-62-0 |
|---|---|
Molecular Formula |
C7H14OSi |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
2-ethoxyethynyl(trimethyl)silane |
InChI |
InChI=1S/C7H14OSi/c1-5-8-6-7-9(2,3)4/h5H2,1-4H3 |
InChI Key |
FKMCADCEOYUAFV-UHFFFAOYSA-N |
SMILES |
CCOC#C[Si](C)(C)C |
Canonical SMILES |
CCOC#C[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Silane, [(1-ethoxy-2-phenylethenyl)oxy]trimethyl- (CAS 31491-20-0)
- Structure : Features a phenylethenyl group with an ethoxy substituent attached to a trimethylsilane core.
- Reactivity : The phenyl group enhances stability, while the ethoxyethynyl moiety facilitates nucleophilic additions.
- Applications : Used in photoresist materials and as a ligand in catalytic systems .
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)
- Structure : Contains a boron-containing dioxaborolane ring linked to an ethynyl-silane group.
- Reactivity : The boron group enables Suzuki-Miyaura cross-coupling reactions, while the silane moiety aids in steric protection.
- Synthesis : Achieved via reaction with potassium hydrogen carbonate in 1,2-dimethoxyethane (92% yield) .
Silane, (4-iodo-1-butynyl)trimethyl- (CAS 41423-29-4)
- Structure : A terminal iodoalkyne bonded to a trimethylsilane group.
- Reactivity: The iodine atom allows for halogen-exchange reactions, useful in Sonogashira couplings.
- Applications : Intermediate in pharmaceutical and agrochemical synthesis .
Physicochemical Properties Comparison
Reactivity and Stability
- Silane, (ethoxyethynyl)trimethyl- Analogs : Ethoxy groups improve solubility in polar solvents but may reduce thermal stability compared to alkyl-substituted silanes .
- Boron-Containing Silanes : The dioxaborolane ring enhances stability under acidic conditions, making these compounds suitable for iterative coupling reactions .
- Iodoalkyne Silanes : Prone to photodegradation due to the labile C–I bond, requiring storage in dark conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


